

## Imidaprilat-d3: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Imidaprilat-d3 |           |
| Cat. No.:            | B038517        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Imidaprilat-d3**, a deuterated analog of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document furnishes its core chemical identifiers, a summary of relevant pharmacokinetic data, a detailed experimental protocol for its quantification, and a visualization of its mechanism of action within the renin-angiotensin system.

## **Core Compound Identifiers**

**Imidaprilat-d3** is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Imidapril and its active form, Imidaprilat. Its deuteration provides a distinct mass spectrometric signature, enabling precise quantification in biological matrices.

| Identifier        | Value                                                                                                                                    |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 1356019-69-6                                                                                                                             |
| Molecular Formula | C18H20D3N3O6[1]                                                                                                                          |
| Molecular Weight  | 380.41 g/mol [1]                                                                                                                         |
| Synonyms          | (4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid, Imidapril Diacid-d5 |



## Mechanism of Action: Inhibition of the Renin-Angiotensin System

Imidapril is a prodrug that is hydrolyzed in the liver to its active metabolite, Imidaprilat. Imidaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and cardiovascular homeostasis.

By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II formation leads to vasodilation, reduced peripheral vascular resistance, and a decrease in blood pressure.

The following diagram illustrates the signaling pathway of the renin-angiotensin system and the point of inhibition by Imidaprilat.



Click to download full resolution via product page

Fig. 1: Renin-Angiotensin System and Imidaprilat Inhibition.

## Pharmacokinetic Data of Imidapril and Imidaprilat

The following tables summarize key pharmacokinetic parameters of Imidapril and its active metabolite, Imidaprilat, in humans.



Table 1: Pharmacokinetic Parameters of Imidapril

| Parameter                                | Value                  |
|------------------------------------------|------------------------|
| Time to Peak Plasma Concentration (Tmax) | ~2 hours               |
| Elimination Half-life (t½)               | ~2 hours               |
| Protein Binding                          | 85%                    |
| Excretion                                | ~40% urine, ~50% feces |

Table 2: Pharmacokinetic Parameters of Imidaprilat

| Parameter                                | Value     |
|------------------------------------------|-----------|
| Time to Peak Plasma Concentration (Tmax) | ~7 hours  |
| Initial Elimination Half-life (t½)       | 7-9 hours |
| Terminal Elimination Half-life (t½)      | >24 hours |
| Absolute Bioavailability                 | ~42%      |
| Protein Binding                          | 53%       |

# Experimental Protocol: Quantification of Imidapril and Imidaprilat in Human Plasma

This section details a validated method for the simultaneous determination of Imidapril and Imidaprilat in human plasma using High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). **Imidaprilat-d3** would serve as the internal standard in this assay.

#### 1. Sample Preparation

 Deproteinization: To a plasma sample, add a suitable protein precipitating agent (e.g., acetonitrile).



- Solid-Phase Extraction (SPE):
  - Condition an OASIS HLB SPE cartridge.
  - Load the supernatant from the deproteinization step onto the cartridge.
  - Wash the cartridge to remove interfering substances.
  - Elute Imidapril and Imidaprilat with an appropriate solvent.
- Evaporation and Reconstitution:
  - Evaporate the eluent to dryness under a stream of nitrogen.
  - Reconstitute the residue in the mobile phase.
- 2. HPLC-ESI-MS/MS Analysis
- HPLC System: A standard HPLC system equipped with a semi-micro ODS column.
- Mobile Phase: Acetonitrile and 0.05% (v/v) formic acid in a 1:3 (v/v) ratio.[1]
- Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization source.
- Detection: Selected Ion Monitoring (SIM) using the following precursor-to-product ion transitions:
  - Imidapril: m/z 406 → 234[1]
  - Imidaprilat: m/z 378 → 206[1]
  - **Imidaprilat-d3** (Internal Standard): A corresponding shifted m/z would be monitored.
- 3. Calibration and Quantification
- Prepare a calibration curve using known concentrations of Imidapril and Imidaprilat in blank plasma.
- The linearity of the assay is typically confirmed in the range of 0.2 to 50 ng/mL.[1]







• Quantify the analytes in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.

The following diagram outlines the experimental workflow for this analytical method.





Click to download full resolution via product page

Fig. 2: Workflow for Quantification of Imidapril and Imidaprilat.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Imidaprilat-d3: A Technical Overview for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038517#imidaprilat-d3-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com